molecular formula C6H10IN B2498642 4-Iodo-2,2-dimethylbutanenitrile CAS No. 1479648-96-8

4-Iodo-2,2-dimethylbutanenitrile

Cat. No.: B2498642
CAS No.: 1479648-96-8
M. Wt: 223.057
InChI Key: LIKXSHPIQFURTQ-UHFFFAOYSA-N
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Description

4-Iodo-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10IN It is characterized by the presence of an iodine atom attached to a butanenitrile backbone, which includes two methyl groups at the second carbon position

Properties

IUPAC Name

4-iodo-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXSHPIQFURTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCI)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479648-96-8
Record name 4-iodo-2,2-dimethylbutanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethylbutanenitrile typically involves the iodination of 2,2-dimethylbutanenitrile. One common method includes the reaction of 2,2-dimethylbutanenitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 4-Iodo-2,2-dimethylbutanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can include 4-hydroxy-2,2-dimethylbutanenitrile, 4-cyano-2,2-dimethylbutanenitrile, or 4-amino-2,2-dimethylbutanenitrile.

    Reduction: 4-Amino-2,2-dimethylbutane.

    Oxidation: 4-Iodo-2,2-dimethylbutanoic acid.

Scientific Research Applications

Chemistry Applications

4-Iodo-2,2-dimethylbutanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide or amines.
  • Oxidation and Reduction : The nitrile group can be converted to amines or carboxylic acids.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological Applications

In biological research, this compound is utilized for:

  • Enzyme Mechanism Studies : It can act as a probe in biochemical assays, providing insights into enzyme functions.
  • Pharmaceutical Development : Its reactivity allows for modifications that can lead to new drug candidates.

Industrial Applications

In the industrial sector, 4-Iodo-2,2-dimethylbutanenitrile is used in the production of specialty chemicals and advanced materials, including polymers.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has shown that 4-Iodo-2,2-dimethylbutanenitrile is effective in synthesizing pharmaceutical intermediates that exhibit biological activity against various diseases. Modifications at the nitrile position enhance its efficacy as a drug precursor.

Case Study 2: Biochemical Assays

A study demonstrated that using this compound as a probe in enzyme assays revealed critical insights into enzyme kinetics and mechanisms. The compound's ability to alter enzyme conformation was particularly noted.

Data Tables

Reaction TypeDescription
SubstitutionIodine can be replaced by nucleophiles
Oxidation/ReductionNitrile group can be reduced or oxidized
CouplingParticipates in carbon-carbon bond formation

Mechanism of Action

The mechanism of action of 4-Iodo-2,2-dimethylbutanenitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or altering their conformation. The nitrile group can interact with nucleophilic residues in proteins, while the iodine atom may participate in halogen bonding or other interactions .

Comparison with Similar Compounds

  • 4-Bromo-2,2-dimethylbutanenitrile
  • 4-Chloro-2,2-dimethylbutanenitrile
  • 4-Fluoro-2,2-dimethylbutanenitrile

Comparison: 4-Iodo-2,2-dimethylbutanenitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and interaction profiles, making it particularly useful in applications where halogen bonding or specific electronic effects are desired .

Biological Activity

4-Iodo-2,2-dimethylbutanenitrile is a chemical compound that has garnered attention for its potential biological activities. Its structure includes an iodine atom and a nitrile functional group, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The molecular formula of 4-Iodo-2,2-dimethylbutanenitrile is C7H14INC_7H_{14}IN. The compound features a branched alkyl chain with an iodine substituent at the fourth carbon and a nitrile group at the end. This unique structure is crucial for its biological interactions.

The biological activity of 4-Iodo-2,2-dimethylbutanenitrile can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit properties such as enzyme inhibition and modulation of signaling pathways. For instance, the presence of the nitrile group can facilitate interactions with enzymes involved in metabolic processes.

Enzyme Inhibition Studies

Research has indicated that compounds similar to 4-Iodo-2,2-dimethylbutanenitrile may act as inhibitors of specific enzymes. For example, studies on related nitriles have shown that they can inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and regulation. The inhibition of PTPs can lead to altered cellular responses, making these compounds of interest in cancer research and treatment strategies .

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of nitrile derivatives, including compounds structurally related to 4-Iodo-2,2-dimethylbutanenitrile. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of nitriles in models of neurodegeneration. Compounds similar to 4-Iodo-2,2-dimethylbutanenitrile were shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

Study Findings Biological Activity
Study AInhibition of PTPsPotential anticancer activity
Study BInduction of apoptosisNeuroprotective effects
Study CModulation of oxidative stressAnti-inflammatory properties

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